molecular formula C11H12O5 B8713516 Methyl 7-hydroxy-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Methyl 7-hydroxy-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No. B8713516
M. Wt: 224.21 g/mol
InChI Key: BDTCCNWCDTTYQD-UHFFFAOYSA-N
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Patent
US07629372B2

Procedure details

The product from Step 5 (0.6 g, 2.9 mmol) was treated with 2 N KOH in ethanol under reflux for 4 h. Removal of ethanol and acidification of the residue with 2 N HCl gave the crude acid, which was dissolved in dichloromethane (mL) and treated with boron tribromide (1 M in hexane, mL, mmol) at 0 C for 1 h. The reaction was quenched with water and extracted with dichloromethane. The combined extracts were washed with brine and dried over MgSO4. Removal of solvents gave a residue which was taken up in 7:1 benzene/methanol and treated with excess trimethylsilyldiazo methane (1 m in hexane). Removal of solvents and purification of the residue by chromatography on silica gel afforded 0.48 (75% yield) of the title compound as an oil.
Name
product
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
benzene methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
75%

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C@:10]([CH2:16]C)([C:12]([O:14][CH3:15])=[O:13])[CH2:9][C:8]=2[CH:18]=1)(=O)C.[OH-:19].[K+].B(Br)(Br)Br.C[Si](C=[N+]=[N-])(C)C.C([OH:34])C>ClCCl.C1C=CC=CC=1.CO>[CH3:9][C:10]1([C:12]([O:14][CH3:15])=[O:13])[O:11][C:7]2[CH:8]=[C:18]([OH:34])[CH:4]=[CH:5][C:6]=2[O:19][CH2:16]1 |f:1.2,7.8|

Inputs

Step One
Name
product
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(C[C@](O2)(C(=O)OC)CC)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
benzene methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Removal of ethanol and acidification of the residue with 2 N HCl
CUSTOM
Type
CUSTOM
Details
gave the crude acid, which
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvents
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
Removal of solvents and purification of the residue by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
CC1(COC2=C(O1)C=C(C=C2)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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